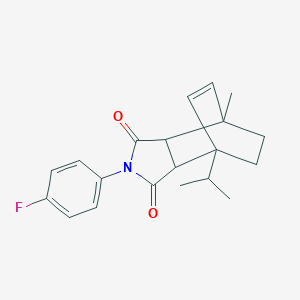
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist of the cannabinoid receptor CB1, which is the primary receptor responsible for the psychoactive effects of cannabis. WIN 55,212-2 has been widely used in scientific research to investigate the cannabinoid system and its potential therapeutic applications.
作用機序
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 acts as a potent and selective agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors by 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 leads to the inhibition of neurotransmitter release, which results in its analgesic and anti-inflammatory effects. It also modulates the release of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the cannabinoid system. It is also relatively stable and has a long half-life, which allows for more extended experiments. However, it also has some limitations. It has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, it has been shown to have some adverse effects, such as hypothermia and sedation, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more selective CB1 receptor agonists that do not have the adverse effects associated with 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2.
合成法
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 can be synthesized by a multistep process starting from 4-fluoroaniline. The first step involves the reaction of 4-fluoroaniline with isopropylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction of the Grignard reagent with ethyl 2-oxo-4-phenylbutyrate to form the intermediate product. The final step involves the cyclization of the intermediate product to form 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2.
科学的研究の応用
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
特性
分子式 |
C20H22FNO2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H22FNO2/c1-12(2)20-10-8-19(3,9-11-20)15-16(20)18(24)22(17(15)23)14-6-4-13(21)5-7-14/h4-8,10,12,15-16H,9,11H2,1-3H3 |
InChIキー |
DADWHLXIRCZAOA-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
正規SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)


![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)
![4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241089.png)
![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)
![Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)